(R)-Azidophenylacetic acid
Description
(R)-Azidophenylacetic acid (CAS: 29125-25-5) is an enantiomerically pure chiral compound with the molecular formula C₈H₇N₃O₂. It features a phenyl group, an azido (-N₃) substituent, and an acetic acid backbone. This compound is structurally characterized by its α-azido group attached to the chiral carbon of phenylacetic acid, which confers unique reactivity and stereochemical properties .
Properties
CAS No. |
29125-25-5 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2R)-2-azido-2-phenylacetic acid |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)/t7-/m1/s1 |
InChI Key |
XUICXMXDTICQOZ-SSDOTTSWSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |
Other CAS No. |
29125-25-5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Staudinger-Vilarrasa Coupling
The Staudinger reaction facilitates the conversion of the azide group into a phosphazide intermediate, which reacts with carboxylic acids to form amides. For α-azido-phenylacetic acid derivatives, this reaction proceeds efficiently in toluene at room temperature:
Reaction Conditions
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Azido-phenylacetic acid methyl ester | Triphenylphosphine resin + benzoic acid | Toluene | 2 | >95 |
This method enables resin-bound amidation, bypassing traditional solid-phase peptide synthesis challenges. The reaction’s regioselectivity and lack of racemization make it ideal for chiral amino acid derivatives like (R)-Azidophenylacetic acid .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is highly efficient under mild conditions:
Typical Protocol
-
Catalyst: CuSO₄·5H₂O (10 mol%)
-
Reducing Agent: Sodium ascorbate (20 mol%)
-
Solvent: H₂O/tert-BuOH (1:1)
-
Temperature: Room temperature
Example Reaction
| Azide Component | Alkyne Component | Product Yield (%) |
|---|---|---|
| This compound | Propargylamine | 58–60 |
This reaction is pivotal for bioconjugation and pharmaceutical applications due to its high regioselectivity and compatibility with aqueous environments .
Thermal and Photolytic Decomposition
Aryl azides like this compound decompose under heat or UV light to generate reactive nitrene intermediates. These nitrenes can undergo intramolecular cyclization or trap with nucleophiles:
Key Pathways
-
Thermal Decomposition : At 100–120°C, yields cyclic amidines (e.g., 3H-azepines) via nitrene insertion .
-
Photolysis : UV irradiation in aniline produces 2-anilino-3H-azepine derivatives .
Decomposition Products
| Conditions | Major Product | Yield (%) |
|---|---|---|
| Thermolysis (110°C) | 3H-Azepine derivatives | 40–60 |
| UV Light + Aniline | 2-Anilino-3H-azepine | 35–50 |
Ugi-Huisgen Tandem Reactions
This compound participates in Ugi four-component reactions followed by Huisgen cycloadditions to synthesize triazolo[1,5-a]pyrazin-6(7H)-ones:
Reaction Sequence
-
Ugi Reaction : this compound reacts with amines, isonitriles, and aldehydes in methanol (20–30 min, RT) to form linear adducts .
-
Cyclization : Heating in toluene induces intramolecular Huisgen cycloaddition (24 h, reflux), yielding fused triazole-pyrazinones .
Representative Yields
| Ugi Adduct | Cyclization Product | Yield (%) |
|---|---|---|
| 2-Azido-3-arylpropanoic acid derivatives | Triazolo-pyrazinones | 85–95 |
Synthetic Utility and Characterization
This compound is synthesized via diazotization of 4-aminophenylacetic acid with sodium nitrite and sodium azide:
Synthesis Protocol
-
Reagents : NaNO₂ (1.0 equiv), NaN₃ (10.0 equiv), HCl (12 M)
-
Conditions : 0°C → RT, 30 min
1H NMR Data (CDCl₃)
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (R)-Azidophenylacetic acid with structurally and functionally related phenylacetic acid derivatives:
Key Research Findings :
Synthesis and Optical Purity: this compound is synthesized via resolution of racemic DL-azidophenylacetic acid using 1-ephedrine in solvents like water-isopropanol mixtures. Optimal conditions (0.37 mole ephedrine/acid ratio) yield 76–89% optical purity . In contrast, DL-Azidophenylacetic acid requires additional resolution steps, with solubility challenges in non-polar solvents (e.g., ligroin) reducing yield (55–68%) .
Stability and Reactivity :
- The azido group in This compound is prone to decomposition under heat or light, necessitating low-temperature storage .
- Mandelic acid and 2-hydroxyphenylacetic acid exhibit greater stability due to their hydroxyl groups, making them suitable for long-term industrial use .
Functional Group Impact: Azido vs. Hydroxyl: The azido group enhances reactivity for click chemistry but limits stability. Hydroxyl derivatives are less reactive but more versatile in pharmaceutical formulations . Amino Derivatives: (R)-2-Amino-2-phenylacetic acid’s amino group facilitates salt formation with β-lactam cores, critical for antibiotic activity .
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